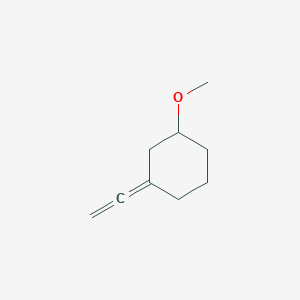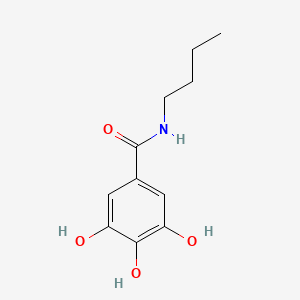
Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- typically involves the bromination of N-methyl-N-(3-methylphenyl)acetamide. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-methyl-N-(3-methylphenyl)acetamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N-methyl-N-(3-methylphenyl)amine.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- involves its interaction with specific molecular targets. The bromine atom and the phenyl ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, 2-bromo-N-methyl-N-(4-methylphenyl)
- Acetamide, 2-bromo-N-methyl-N-(2-methylphenyl)
- Acetamide, 2-bromo-N-methyl-N-(4-methoxyphenyl)
Uniqueness
Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- is unique due to the specific positioning of the bromine atom and the methyl group on the phenyl ring. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
117541-39-6 |
|---|---|
Molekularformel |
C10H12BrNO |
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
2-bromo-N-methyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO/c1-8-4-3-5-9(6-8)12(2)10(13)7-11/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
CHSJLCBEOWEEQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
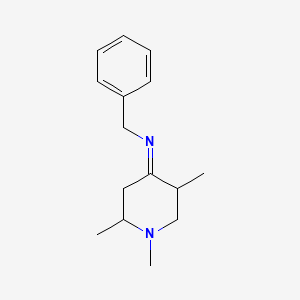
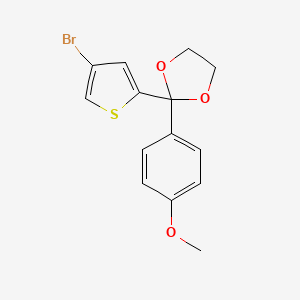

![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
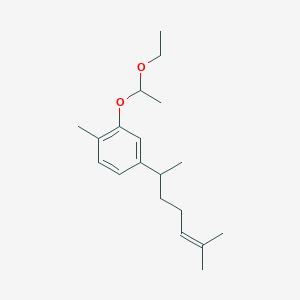
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
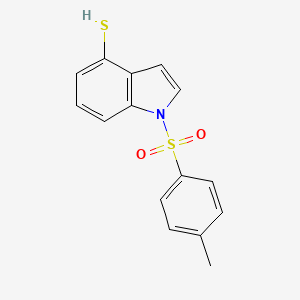
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

